ノルメタネフリン塩酸塩

概要

説明

Normetanephrine hydrochloride is a metabolite of norepinephrine, created by the action of catechol-O-methyl transferase on norepinephrine. It is excreted in the urine and found in certain tissues. This compound is significant as a marker for catecholamine-secreting tumors such as pheochromocytoma .

科学的研究の応用

Clinical Diagnostics

Pheochromocytoma Detection

Normetanephrine is primarily used as a biomarker for diagnosing pheochromocytoma, a tumor that secretes catecholamines. Elevated plasma levels of normetanephrine are indicative of this condition. A study demonstrated that measuring plasma free metanephrines, including normetanephrine, is the most reliable method for diagnosing pheochromocytoma, with sensitivity rates exceeding 99% in specific patient populations .

Table 1: Diagnostic Performance of Normetanephrine Measurement

| Condition | Sensitivity (%) | Specificity (%) |

|---|---|---|

| Pheochromocytoma | >99 | 89 |

| Neuroblastoma | 90 | 85 |

| Paraganglioma | 95 | 90 |

Research Applications

Biomarker Studies

Research has shown that normetanephrine levels can help differentiate between various genetic syndromes associated with tumors. For instance, in patients with multiple endocrine neoplasia type 2 (MEN 2) and neurofibromatosis type 1 (NF1), elevated levels of both metanephrine and normetanephrine were observed, distinguishing them from patients with von Hippel-Lindau (VHL) syndrome .

Case Study: Genetic Syndrome Differentiation

A study involving patients with hereditary paragangliomas and pheochromocytomas highlighted the utility of measuring normetanephrine alongside other metabolites. The combination of normetanephrine and metanephrine levels allowed for a discrimination accuracy of over 99% between MEN 2/NF1 and VHL/SDH mutation carriers .

Pharmacological Research

Mechanism of Action

Normetanephrine hydrochloride has been investigated for its effects on norepinephrine uptake in isolated rat heart tissues. It exhibits an inhibitory effect on norepinephrine uptake with an IC50 value of approximately 200 µM, indicating its potential role in modulating cardiovascular responses .

Table 2: Pharmacological Effects of Normetanephrine

| Parameter | Value |

|---|---|

| IC50 (Norepinephrine uptake) | 200 µM |

| Plasma concentration in VHL | Elevated |

| Urinary output in pheochromocytoma patients | Increased |

Analytical Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Normetanephrine is frequently analyzed using LC-MS/MS due to its high sensitivity and specificity. The method allows for the quantification of plasma levels with precision, facilitating early diagnosis and treatment monitoring in patients suspected of having catecholamine-secreting tumors .

Case Study: Analytical Method Validation

A validation study on the measurement of plasma free metanephrines using automated online solid-phase extraction coupled with LC-MS/MS demonstrated excellent recovery rates and low limits of quantitation (LLOQ) for both metanephrine and normetanephrine, ensuring reliable results in clinical settings .

作用機序

Target of Action

Normetanephrine, also known as DL-Normetanephrine hydrochloride, is a metabolite of norepinephrine . It is produced by the action of the enzyme catechol-O-methyl transferase (COMT) on norepinephrine . The primary targets of Normetanephrine are the receptors that norepinephrine would typically bind to. These include adrenergic receptors, which play a crucial role in the body’s fight-or-flight response .

Mode of Action

Normetanephrine interacts with its targets by binding to the adrenergic receptors, similar to norepinephrine . It is considered a more potent agonist . This interaction results in a series of changes within the cell, leading to various physiological responses.

Biochemical Pathways

Normetanephrine is part of the catecholamine metabolic pathway . It is formed from norepinephrine through a reaction mediated by the enzyme COMT . While the majority of norepinephrine metabolism is catalyzed by the enzyme monoamine oxidase (MAO) predominantly in sympathetic neurons, a smaller amount of norepinephrine metabolism, and all of epinephrine metabolism, occurs through the action of COMT in extraneuronal tissues as well as in the adrenal medullary chromaffin cells .

Pharmacokinetics

It is known that it is excreted in the urine . The levels of Normetanephrine in the plasma and urine can be used as a diagnostic marker for certain conditions, such as pheochromocytomas and paragangliomas .

Result of Action

The molecular and cellular effects of Normetanephrine’s action are complex and depend on the specific physiological context. In some cases, it can induce contractions in isolated rabbit aortic strips in a concentration-dependent manner . It can also inhibit norepinephrine uptake in isolated rat heart . Elevated levels of Normetanephrine in the plasma can be indicative of certain types of tumors, such as pheochromocytomas and paragangliomas .

Action Environment

The action, efficacy, and stability of Normetanephrine can be influenced by various environmental factors. For instance, certain medications can interfere with its levels in the body . Furthermore, conditions that affect the body’s overall metabolic rate, such as stress or illness, could potentially impact the production and action of Normetanephrine.

生化学分析

Biochemical Properties

Normetanephrine hydrochloride interacts with various enzymes and proteins. It is formed from norepinephrine by the enzyme catechol-O-methyltransferase (COMT) . High concentrations of membrane-bound COMT are found in catecholamine-producing chromaffin cell tumors .

Cellular Effects

It is known that it is a marker for catecholamine-secreting tumors such as pheochromocytoma .

Molecular Mechanism

Normetanephrine hydrochloride exerts its effects at the molecular level through its interactions with various biomolecules. It is created by the action of the enzyme catechol-O-methyltransferase (COMT) on norepinephrine .

Temporal Effects in Laboratory Settings

It is known that it is stable without acidification at room temperature .

Metabolic Pathways

Normetanephrine hydrochloride is involved in the metabolic pathway of norepinephrine. It is formed from norepinephrine by the enzyme catechol-O-methyltransferase (COMT) .

準備方法

Synthetic Routes and Reaction Conditions: Normetanephrine hydrochloride can be synthesized through the O-methylation of norepinephrine. The reaction typically involves the use of catechol-O-methyl transferase enzyme, which facilitates the transfer of a methyl group to norepinephrine, resulting in the formation of normetanephrine .

Industrial Production Methods: In industrial settings, normetanephrine hydrochloride is produced through chemical synthesis involving the reaction of norepinephrine with methanol in the presence of a catalyst. The reaction conditions include maintaining a controlled temperature and pH to ensure optimal yield and purity .

化学反応の分析

Types of Reactions: Normetanephrine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the conversion of normetanephrine to its corresponding quinone derivative.

Reduction: Normetanephrine can be reduced to form dihydronormetanephrine.

Substitution: The hydroxyl group in normetanephrine can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Dihydronormetanephrine.

Substitution: Various substituted derivatives depending on the reagents used.

類似化合物との比較

Metanephrine: Another metabolite of catecholamines, specifically epinephrine.

Norepinephrine: The parent compound from which normetanephrine is derived.

Dopamine: A precursor to norepinephrine and another catecholamine metabolite

Uniqueness: Normetanephrine hydrochloride is unique due to its specific role as a metabolite of norepinephrine and its utility as a biomarker for catecholamine-secreting tumors. Unlike metanephrine, which is derived from epinephrine, normetanephrine is specifically associated with norepinephrine metabolism .

生物活性

Normetanephrine hydrochloride (NME) is a significant metabolite of norepinephrine, a key neurotransmitter involved in the body's response to stress and regulation of various physiological processes. Understanding the biological activity of NME is essential for its application in clinical diagnostics and therapeutic contexts, particularly related to neuroendocrine tumors such as pheochromocytomas.

Normetanephrine is formed through the O-methylation of norepinephrine by the enzyme catechol-O-methyltransferase (COMT). This process is crucial as it facilitates the inactivation of norepinephrine, thus regulating its physiological effects. The chemical structure of NME allows it to interact with adrenergic receptors, although its primary role is often as a biomarker rather than an active modulator of adrenergic signaling.

Biological Functions

NME plays a role in various biological activities, including:

- Regulation of Blood Pressure : Through its parent compound norepinephrine, NME influences vascular tone and heart rate.

- Neurotransmission : As a metabolite, it reflects the activity of norepinephrine in the nervous system.

- Diagnostic Marker : Elevated levels of NME in plasma or urine are indicative of certain tumors, particularly those that secrete catecholamines.

Pheochromocytoma Diagnosis

A critical application of normetanephrine measurement is in the diagnosis of pheochromocytoma. A study indicated that plasma levels of normetanephrine were significantly elevated in patients with this tumor type compared to healthy controls. The sensitivity and specificity of normetanephrine measurements were reported to be superior to those of norepinephrine alone:

| Tumor Type | Sensitivity (%) | Specificity (%) |

|---|---|---|

| Pheochromocytoma | 99% | 95% |

| Neuroblastoma | 85% | 90% |

This highlights NME's utility as a diagnostic marker in clinical settings.

Urinary Excretion Studies

Research has shown that urinary excretion rates of normetanephrine correlate with plasma concentrations, making it a reliable indicator for assessing catecholamine secretion:

- Study Findings : A study measured urinary normetanephrine levels in patients diagnosed with various neuroendocrine tumors. Results indicated that:

- Patients with pheochromocytoma had urinary levels exceeding 600 µg/day.

- Normal excretion rates were below 100 µg/day.

Analytical Methods for Measurement

The quantification of normetanephrine can be performed using various analytical techniques, including:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method provides high sensitivity and specificity for measuring plasma and urinary levels.

- Enzyme-Linked Immunosorbent Assay (ELISA) : A study demonstrated that ELISA could effectively quantify NME in canine urine, showing good precision and recovery rates.

| Method | Sensitivity | Specificity |

|---|---|---|

| LC-MS/MS | High | High |

| ELISA | Moderate | Moderate |

Summary of Findings

The biological activity of normetanephrine hydrochloride is multifaceted, serving primarily as a metabolite that informs clinical diagnostics regarding catecholamine-secreting tumors. Its measurement can significantly enhance diagnostic accuracy for conditions like pheochromocytoma and neuroblastoma. The ongoing research into its biological roles continues to elucidate its importance in both physiological regulation and pathological conditions.

特性

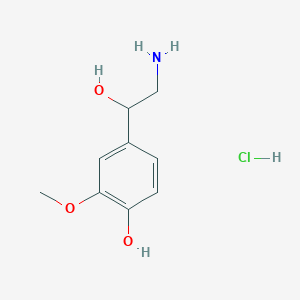

IUPAC Name |

4-(2-amino-1-hydroxyethyl)-2-methoxyphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3.ClH/c1-13-9-4-6(8(12)5-10)2-3-7(9)11;/h2-4,8,11-12H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFPRGQZWKTEON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CN)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40905944 | |

| Record name | 4-(2-Amino-1-hydroxyethyl)-2-methoxyphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011-74-1, 13015-71-9 | |

| Record name | (±)-Normetanephrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Normetanephrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Normetanephrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013015719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Amino-1-hydroxyethyl)-2-methoxyphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-α-(aminomethyl)-4-hydroxy-3-methoxybenzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORMETANEPHRINE HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2RS049K51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Normetanephrine hydrochloride in studying adrenergic presynaptic receptors?

A: Normetanephrine hydrochloride is used as a tool to investigate the function of adrenergic presynaptic receptors, specifically alpha-adrenoceptors, in modulating neurotransmitter release. [] This compound acts as an inhibitor of extraneuronal uptake processes, helping researchers isolate the effects of agonists and antagonists on neuronal uptake and the dynamics of neurotransmitter release. []

Q2: What is the molecular formula and weight of Normetanephrine hydrochloride?

A: The molecular formula of Normetanephrine hydrochloride is C9H14NO3+.Cl-. [] While the exact molecular weight isn't stated in the provided abstract, it can be calculated from the formula to be approximately 219.68 g/mol.

Q3: Is there structural information available for Normetanephrine hydrochloride?

A: Yes, research has been conducted to determine the structure of DL-Normetanephrine hydrochloride. [] The specific details of the structure, including bond lengths and angles, are not outlined in the provided abstract but are likely described within the full paper.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。